molecular formula C7H14OS B14382122 4,6,6-Trimethyl-1,3-oxathiane CAS No. 89529-73-7

4,6,6-Trimethyl-1,3-oxathiane

Cat. No.: B14382122
CAS No.: 89529-73-7
M. Wt: 146.25 g/mol
InChI Key: QEXGBMYWCXXVSG-UHFFFAOYSA-N
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Description

4,6,6-Trimethyl-1,3-oxathiane is an organic compound with the molecular formula C₇H₁₄OS. It belongs to the class of heterocyclic compounds known as oxathianes, which contain a six-membered ring with one oxygen and one sulfur atom. This compound is characterized by the presence of three methyl groups attached to the ring, making it a trimethyl derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,6-Trimethyl-1,3-oxathiane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with thionyl chloride to form the corresponding chlorosulfite intermediate, which then undergoes cyclization to yield this compound. The reaction conditions often involve the use of a base such as pyridine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4,6,6-Trimethyl-1,3-oxathiane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide.

    Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4,6,6-Trimethyl-1,3-oxathiane has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study the behavior of sulfur-containing heterocycles in biological systems.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4,6,6-Trimethyl-1,3-oxathiane involves its interaction with molecular targets through its sulfur and oxygen atoms. These atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to undergo oxidation and reduction reactions, altering its chemical properties and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxathiane: Lacks the three methyl groups, making it less sterically hindered.

    2,4,6-Trimethyl-1,3-dioxane: Contains an additional oxygen atom in place of sulfur.

    4,6,6-Trimethyl-1,3-dithiane: Contains two sulfur atoms instead of one oxygen and one sulfur.

Uniqueness

4,6,6-Trimethyl-1,3-oxathiane is unique due to its specific arrangement of methyl groups and the presence of both oxygen and sulfur in the ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications.

Properties

CAS No.

89529-73-7

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

4,6,6-trimethyl-1,3-oxathiane

InChI

InChI=1S/C7H14OS/c1-6-4-7(2,3)8-5-9-6/h6H,4-5H2,1-3H3

InChI Key

QEXGBMYWCXXVSG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OCS1)(C)C

Origin of Product

United States

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